

# Navigating the Solubility Landscape of N-methacryloyl-L-proline: A Technical Guide

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## Compound of Interest

Compound Name: **N-methacryloyl-L-proline**

Cat. No.: **B032726**

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## Abstract

**N-methacryloyl-L-proline** (NMLP) is a functionalized amino acid derivative of significant interest in the development of biocompatible polymers, hydrogels, and drug delivery systems. Its unique structure, combining a polymerizable methacryloyl group with the chirality and biocompatibility of L-proline, makes it a valuable monomer for creating advanced biomaterials. A critical parameter for its application in synthesis, purification, and formulation is its solubility in various solvents. This technical guide provides a comprehensive overview of the available solubility information for **N-methacryloyl-L-proline**, addresses the current data gap, and offers a standardized experimental protocol for its precise determination.

## Introduction to N-methacryloyl-L-proline

**N-methacryloyl-L-proline** is a chiral monomer that possesses a reactive double bond, making it suitable for radical polymerization. The L-proline moiety imparts specific stereochemistry and potential for biological interactions, which is highly desirable in biomedical applications. Understanding its solubility is paramount for controlling polymerization kinetics, developing purification strategies, and formulating NMLP-based materials.

## Qualitative Solubility Profile of N-methacryloyl-L-proline

Direct quantitative solubility data for **N-methacryloyl-L-proline** is not readily available in published literature. However, qualitative descriptions from various sources indicate its general solubility characteristics. It has been reported to be slightly soluble in chloroform and methanol. Furthermore, a patent describing a reaction of **N-methacryloyl-L-proline** mentions its dissolution in thiolacetic acid[1]. The synthesis of polymers from related N-acryloyl amino acid monomers has been carried out in methanol, suggesting that NMLP likely has appreciable solubility in this solvent to undergo polymerization[2].

## Quantitative Solubility Data of Related Proline Derivatives

To provide a framework for understanding the potential solubility behavior of **N-methacryloyl-L-proline**, this section presents quantitative solubility data for the parent amino acid, L-proline, and a closely related derivative, N-acetyl-L-proline. These data offer insights into how modifications to the proline structure influence its interaction with different solvents.

### L-Proline Solubility

L-proline, being a zwitterionic amino acid, exhibits high polarity and is readily soluble in polar protic solvents, particularly water. Its solubility in various organic solvents is more limited.

Table 1: Quantitative Solubility of L-Proline in Various Solvents

Solvent	Temperature (°C)	Solubility (g/100 mL)
Water	25	162
Methanol	Data not available in g/100mL	-
Dichloromethane	Data not available in g/100mL	-

Note: While extensive data exists for L-proline in binary solvent systems and at different temperatures, this table provides a concise summary. For more detailed information, please refer to the cited literature.

### N-acetyl-L-proline Solubility

The acetylation of the secondary amine in L-proline to form N-acetyl-L-proline alters its polarity and hydrogen bonding capabilities, which in turn affects its solubility profile.

Table 2: Quantitative Solubility of N-acetyl-L-proline

Solvent System	pH	Solubility
Aqueous Buffer	7.4	>23.6 µg/mL[3]

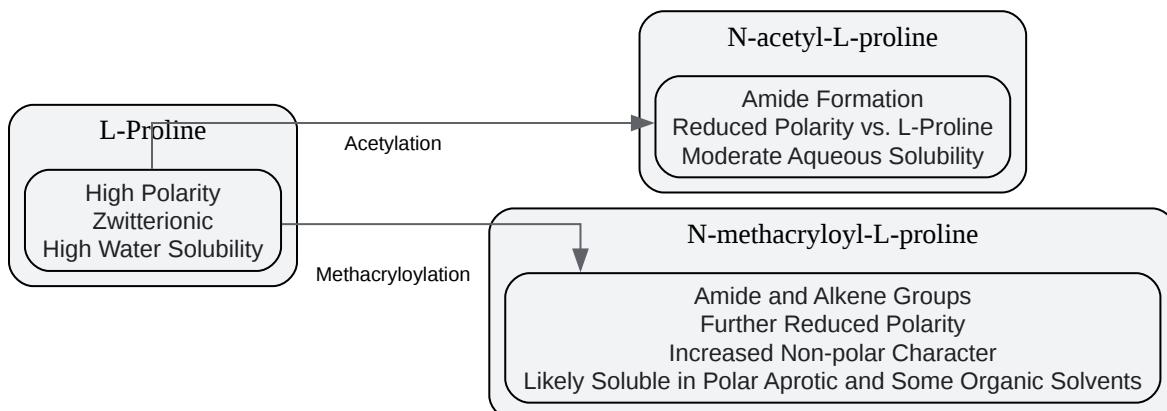
Note: The available data for N-acetyl-L-proline is limited but provides a key comparison point for an N-acylated proline derivative.

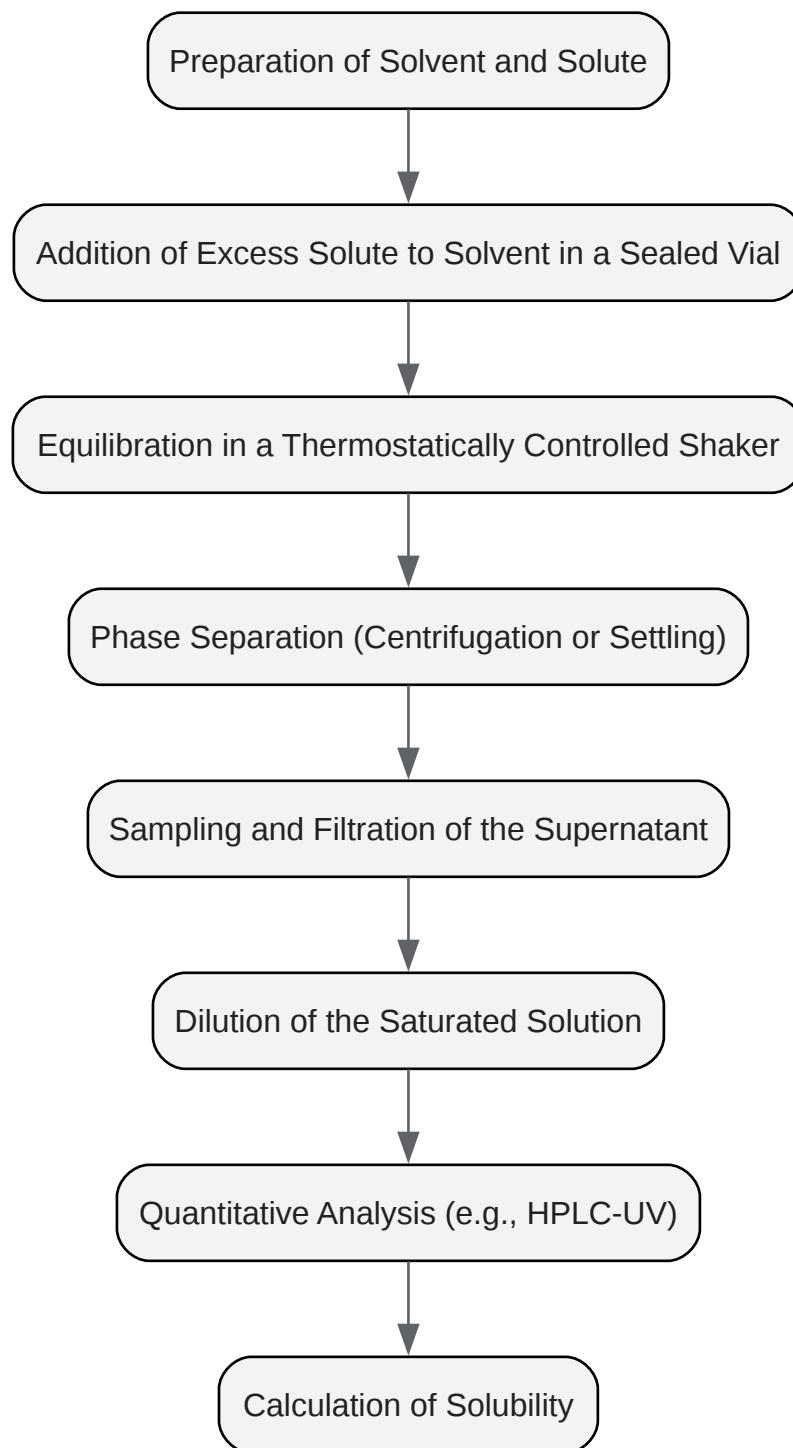
## Factors Influencing the Solubility of N-methacryloyl-L-proline

The solubility of NMLP is governed by the interplay of its molecular structure and the properties of the solvent. The key influencing factors are:

- **Polarity:** The presence of the carboxylic acid group and the amide linkage contributes to the molecule's polarity.
- **Hydrogen Bonding:** The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the amide carbonyl is a hydrogen bond acceptor.
- **Molecular Size and Shape:** The methacryloyl group adds to the overall size and introduces a non-polar hydrocarbon character.
- **Solvent Properties:** The polarity, hydrogen bonding capacity, and dielectric constant of the solvent will determine its ability to solvate the NMLP molecule.

The structural differences between L-proline, N-acetyl-L-proline, and **N-methacryloyl-L-proline** are key to understanding their differing solubilities.





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